molecular formula C16H13Cl2N3 B1527328 1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine CAS No. 1455381-71-1

1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine

Cat. No.: B1527328
CAS No.: 1455381-71-1
M. Wt: 318.2 g/mol
InChI Key: HFUHUGRDWPZSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C16H13Cl2N3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine, belonging to the family of imidazole derivatives, plays a crucial role in the development of various chemical compounds with potential applications in medicinal chemistry and material science. Although the specific compound was not directly identified in the search results, related research demonstrates the significance of imidazole derivatives in scientific applications.

  • Heterocyclic Ligand Synthesis : A study by Agheli, Pordel, and Beyramabadi (2017) discusses the synthesis of a heterocyclic ligand similar to the structure of interest, highlighting its coordination ability with metal ions like Fe(III). This process involves spectrophotometric methods and density functional theory (DFT) calculations, underscoring the compound's potential in developing metal complexes with distinct electronic and structural properties (Agheli, Pordel, & Beyramabadi, 2017).

  • Ionic Liquid Catalysis : Zolfigol et al. (2013) explored the use of 1,3-disulfonic acid imidazolium hydrogen sulfate in catalyzing the synthesis of tetrasubstituted imidazoles, demonstrating the compound's role in promoting efficient chemical reactions under solvent-free conditions. This research indicates the versatility of imidazole derivatives in catalysis and organic synthesis (Zolfigol et al., 2013).

  • Anticancer Agents : Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing the oxadiazole nucleus, showcasing their in vitro anticancer activity. This study illustrates the therapeutic potential of imidazole derivatives, highlighting their capacity to serve as a foundation for developing new anticancer medications (Rashid, Husain, & Mishra, 2012).

  • N-Heterocyclic Carbene Ligands : Research by Grasa, Viciu, Huang, and Nolan (2001) demonstrated the application of nucleophilic N-heterocyclic carbenes, derived from imidazolium salts, in catalyzing amination reactions of aryl halides. This underscores the compound's utility in facilitating complex organic transformations, relevant for pharmaceutical synthesis and material science (Grasa, Viciu, Huang, & Nolan, 2001).

Future Directions

The future directions for research on “1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Properties

IUPAC Name

3-benzyl-5-(3,4-dichlorophenyl)imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3/c17-13-7-6-12(8-14(13)18)15-16(19)21(10-20-15)9-11-4-2-1-3-5-11/h1-8,10H,9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUHUGRDWPZSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine
Reactant of Route 2
1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine
Reactant of Route 3
1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine
Reactant of Route 4
1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine
Reactant of Route 5
1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine
Reactant of Route 6
1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.